molecular formula C13H16N2O B8619558 [2-(ethylamino)-6-methylquinolin-3-yl]methanol

[2-(ethylamino)-6-methylquinolin-3-yl]methanol

Cat. No.: B8619558
M. Wt: 216.28 g/mol
InChI Key: CJCYHHKOPWISBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(ethylamino)-6-methylquinolin-3-yl]methanol is a quinoline derivative with a unique structure that includes an ethylamino group at the 2-position, a methyl group at the 6-position, and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(ethylamino)-6-methylquinolin-3-yl]methanol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions. For example, 2-chloro-6-methylquinoline can be reacted with ethylamine under reflux conditions to yield 2-(ethylamino)-6-methylquinoline.

    Hydroxymethylation: The final step involves the introduction of the methanol group at the 3-position. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(ethylamino)-6-methylquinolin-3-yl]methanol can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology

    Enzyme Inhibition: [2-(ethylamino)-6-methylquinolin-3-yl]methanol has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

Industry

Mechanism of Action

The mechanism of action of [2-(ethylamino)-6-methylquinolin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

[2-(ethylamino)-6-methylquinolin-3-yl]methanol

InChI

InChI=1S/C13H16N2O/c1-3-14-13-11(8-16)7-10-6-9(2)4-5-12(10)15-13/h4-7,16H,3,8H2,1-2H3,(H,14,15)

InChI Key

CJCYHHKOPWISBT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C2C=C(C=CC2=N1)C)CO

Origin of Product

United States

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